- Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulationChemical Engineering Journal (Amsterdam, 2023, 455,,
Cas no 90-04-0 (O-Anisidine)
O-Anisidine structure
O-Anisidine
O-Anisidine Properties
Names and Identifiers
-
- 2-Methoxyaniline
- Ortho-Anisidine
- o-Aminoanisole
- 2-Aminoanisole
- 2-(2-methylphenoxy)-benzenamin
- 2-(o-tolyloxy)-anilin
- aminomethyldiphenylether
- 2-Aminophenyl-2-crysylether
- o-Anisidine
- 1-amino-2-methoxy-benzene
- 2-Anisidin
- 2-ANISIDINE
- 2-methoxybenzenamine
- 2-methoxy-phenylamine
- o-Amnoanisde
- O-ANISOLE
- o-Methoxyphenylamine
- ORTHO ANISIDINE
- 1-Amino-2-methoxybenzene
- o-Methoxyaniline
- Benzenamine, 2-methoxy-
- o-Anisylamine
- 2-Methoxy-1-aminobenzene
- ortho-Aminoanisole
- ortho-Methoxyaniline
- 2-methoxyphenylamine
- ortho-Methoxyphenylamine
- 2-METHOXY-ANILINE
- 2-METHOXY-BENZENAMINE
- DTXSID5023877
- Bencenamina, 2-metoxi-
- NCGC00091248-01
- UN 2431 (Salt/Mix)
- BP-21350
- CHEMBL1612004
- LS-1905
- 2-methyoxy-aniline
- 2-(methyloxy) aniline
- C19191
- CCRIS 768
- NSC-3122
- AC-11739
- 2-Anisidine 100 microg/mL in Acetonitrile
- 2-Metoksyanilin
- CAS-90-04-0
- NCGC00259011-01
- (2-methoxyphenyl)amine
- 2-methoxybenzeneamine
- EINECS 201-963-1
- STL169147
- A0486
- EN300-19068
- O-ANISIDINE [HSDB]
- Tox21_300053
- NCGC00091248-04
- AS-10980
- FT-0631430
- 2-methoxyaniline; o-anisidine
- 1219803-70-9
- MLS001050112
- Anisidine, o-
- 2-methoxylaniline
- 2-(methyloxy)aniline
- BIDD:GT0815
- 2-methoxy aniline
- BRN 0386210
- InChI=1/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H
- NSC 3122
- SCHEMBL14598
- NCGC00254164-01
- o-anisidin
- SMR001216591
- (2-methoxyphenyl)-amine
- NUX042F201
- W-100344
- O-Anisidina
- CHEBI:82288
- 2-amino-methoxybenzene
- ORTHO-ANISIDINE [IARC]
- 90-04-0
- UNII-NUX042F201
- O-ANISIDINE (SEE ALSO: O-ANISIDINE HCL (134-29-2))
- 4-13-00-00806 (Beilstein Handbook Reference)
- NSC3122
- AKOS000102650
- AI3-08584
- F2190-0439
- 2-methyloxyaniline
- o-Aminophenol methyl ether
- Tox21_201460
- EC 201-963-1
- Aniline, 2-methoxy-
- o-Anisidine, analytical standard
- DTXCID803877
- 2-Aminomethoxybenzene
- Q3295808
- 2-methoxyphenyl amine
- A843418
- AM87394
- NCGC00091248-03
- MFCD00007688
- o-Anisidine, >=99%
- 2-Methoxy-d3-aniline--d4
- NCGC00091248-02
- HSDB 2073
- 2-Methoxybenzenamine (ACI)
- o-Anisidine (8CI)
- o-Aminomethoxybenzene
- Benzenamine, 2-methoxy-(9CI)
- Amine, o-methoxyphenylamine
- oAnisylamine
- orthoMethoxyaniline
- 2Anisidine
- oMethoxyphenylamine
- 2-methoxyanilin
- oMethoxyaniline
- 2Methoxybenzenamine
- 2-Methoxyanilin (German)
- 2-Methoxianalina (German)
- o-Anisidina (Spanish)
- NS00002777
- orthoMethoxyphenylamine
- o-Anisidine (ACGIH:OSHA)
- 2Methoxy1aminobenzene
- 2-Metossi-anilina
- Benzenamine, 2methoxy
- Benzolamin, 2-methoxy-(German)
- Benzolamin, 2-methoxy-
- oAminoanisole
- 2-Methoxianalina
- 1Amino2methoxybenzene
- 2Aminoanisole
- DB-057180
- 2methoxyaniline
- orthoAminoanisole
- ORTHO-ANISIDINE (IARC)
- 2-Metossi-anilina (Italian)
- +Expand
-
- MFCD00007688
- VMPITZXILSNTON-UHFFFAOYSA-N
- 1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
- O(C)C1C(N)=CC=CC=1
- 0386210
Computed Properties
- 123.06800
- 1
- 2
- 1
- 123.068414
- 9
- 85
- 0
- 0
- 0
- 0
- 0
- 1
- 1.2
- nothing
- 0
- 35.2
Experimental Properties
- 1.85860
- 35.25000
- 667
- n20/D 1.574(lit.)
- 13 g/L (20 ºC)
- 225 °C(lit.)
- 3-6 °C (lit.)
- Fahrenheit: 212 ° f
Celsius: 100 ° c - 14g/l
- Light red or light yellow oily liquid turns light brown when exposed to air
- 7.3 (1g/l, H2O, 20℃)
- Stable. Incompatible with strong oxidizing agents, acid anhydrides, chloroformates, acids, some plastics, rubber. Air sensitive.
- Soluble in dilute inorganic acids \ ethanol \ acetone \ benzene and ether, slightly soluble in water
- Light Sensitive
- 4.52(at 25℃)
- 1.092 g/mL at 25 °C(lit.)
- 7.44 eV
O-Anisidine Security Information
- GHS06 GHS08
- BZ5410000
- 3
- 6.1
- S53-S45
- III
- R23/24/25; R45; R68
- t
- UN 2431 6.1/PG 3
- H301,H311,H331,H341,H350
- P201,P261,P280,P301+P310,P311
- dangerous
- 0-10°C
- III
- 45-23/24/25-68
- Danger
- Yes
- 6.1
- 8
O-Anisidine Customs Data
- 2922199090
-
China Customs Code:
2922291000Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922291000 4-methoxyaniline.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:6.5%.General tariff:30.0%
O-Anisidine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 0.75 h, 1 MPa, 65 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 2243408-23-1 (silica-bound) Solvents: Isopropanol ; 24 h, 80 °C
Reference
- Rhodium-calix[4]pyrrole and rhodium-tetraphenyl porphyrin: preparation, surface grafting and their catalytic application in nitro-benzene reductionDalton Transactions, 2018, 47(35), 12353-12361,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Silicon monocarbide , Palladium , Gold Solvents: Ethanol ; 30 min, 25 °C
Reference
- Synergistic Effect of Segregated Pd and Au Nanoparticles on Semiconducting SiC for Efficient Photocatalytic Hydrogenation of NitroarenesACS Applied Materials & Interfaces, 2018, 10(27), 23029-23036,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol , Water ; 40 min, rt
Reference
- Room temperature complete reduction of nitroarenes over a novel Cu/SiO2@NiFe2O4 nano-catalyst in an aqueous medium - a kinetic and mechanistic studyRSC Advances, 2016, 6(110), 108458-108467,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate ; rt → 60 °C; 4 h, 5 MPa, 60 °C
Reference
- Efficient palladium and ruthenium nanocatalysts stabilized by phosphine functionalized ionic liquid for selective hydrogenationRSC Advances, 2015, 5(44), 34622-34629,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… (silica-supported) Solvents: Water ; 12.5 h, 303 K
Reference
- Pd Nanoparticles in Ionic Liquid Brush: A Highly Active and Reusable Heterogeneous Catalytic Assembly for Solvent-Free or On-Water Hydrogenation of Nitroarene under Mild ConditionsACS Catalysis, 2011, 1(6), 657-664,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Chloroplatinic acid , Benzenemethanaminium, N,N,N-tris(carboxymethyl)-3,5-bis(phenylmethoxy)-, chlorid… Solvents: Ethanol , Water ; 3.5 h, 1 atm, 40 °C
Reference
- Hydrogenation of nitrobenzenes catalyzed by platinum nanoparticle core-polyaryl ether trisacetic acid ammonium chloride dendrimer shell nanocompositeJournal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 4-10,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 2966858-40-0 Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Reference
- Highly efficient phosphine-free half-sandwich Ruthenium(II) catalysts for hydrogenation of nitroarenesJournal of Molecular Structure, 2023, 1294,,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (polyamino-quinone coordinated) Solvents: Ethanol , Water ; 2 h, 10 bar, 373 K
Reference
- Environment Molecules Boost the Chemoselective Hydrogenation of Nitroarenes on Cobalt Single-Atom CatalystsACS Catalysis, 2022, 12(19), 11960-11973,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium , Copper Solvents: Methanol , Water ; 10 min, rt
Reference
- A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT NPs) in Aqueous MediumScientific Reports, 2020, 10(1),,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium Solvents: Ethanol , Water ; 5 h, rt
Reference
- Composites of palladium nanoparticles and graphene oxide as a highly active and reusable catalyst for the hydrogenation of nitroarenesMicroporous and Mesoporous Materials, 2020, 296,,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Rhodium trichloride (graphene oxide support) , Platinum tetrachloride (graphene oxide supported) Solvents: Water ; 3 min, rt
Reference
- Eco-friendly hydrogenation of aryl azides to primary amines on graphene oxide-decorated bimetallic Rh-Pt nanoparticles (RhPt@GO NPs)Catalysis Communications, 2019, 122, 33-37,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine (capped on silver) , Silver (3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine-capped) Solvents: Ethanol , Water ; 10 min, rt
Reference
- Highly chemoselective hydrogenation of nitroarenes catalyzed by 3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine capped-silver nanoparticles in aqueous medium at room temperatureCatalysis Communications, 2019, 119, 62-66,
O-Anisidine Raw materials
O-Anisidine Related Literature
-
Reginald Child J. Chem. Soc. 1932 715
-
Damian E. Yerien,Sebastián Barata-Vallejo,Erwin W. Mora Flores,Al Postigo Catal. Sci. Technol. 2020 10 5113
-
3. 307. The phenazine series. Part VIII. The constitution of the pigment of Chromobacterium iodinumG. R. Clemo,A. F. Daglish J. Chem. Soc. 1950 1481
-
Akhat G. Mustafin,Lyaysan R. Latypova,Anastasiia N. Andriianova,Gulsum S. Usmanova Polym. Chem. 2021 12 5650
-
5. Conducting poly(o-anisidine) nanofibre dispersed epoxy-siloxane composite coatings: synthesis, characterization and corrosion protective performanceNeha Kanwar Rawat,Shabnam Pathan,Alok Kumar Sinha,Sharif Ahmad New J. Chem. 2016 40 803
-
Mani Sengoden,Murugan Vijay,Emayavaramban Balakumar,Tharmalingam Punniyamurthy RSC Adv. 2014 4 54149
-
Anastasiia N. Andriianova,Yuliya N. Biglova,Akhat G. Mustafin RSC Adv. 2020 10 7468
-
Mohamed A. Abdel-Rahman,Mohamed F. Shibl,Ahmed M. El-Nahas,Safwat Abdel-Azeim,Safinaz H. El-demerdash,Nessreen Al-Hashimi New J. Chem. 2021 45 5907
-
Neha Kanwar Rawat,Alok Kumar Sinha,Sharif Ahmad RSC Adv. 2015 5 94933
-
Cuijuan Xing,Zhiming Zhang,Liangmin Yu,Lijuan Zhang,Graham A. Bowmaker RSC Adv. 2014 4 32718
90-04-0 (O-Anisidine) Related Products
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